molecular formula C19H15BrFN3O2 B2643315 3-bromo-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921804-39-9

3-bromo-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2643315
CAS No.: 921804-39-9
M. Wt: 416.25
InChI Key: AMMVQTNXISJLBY-UHFFFAOYSA-N
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Description

3-bromo-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS Number: 921530-66-7) is a chemical compound featuring a pyridazinone core scaffold, a structure recognized for its significant potential in medicinal chemistry and anticancer drug discovery . The molecular formula of this compound is C19H15BrFN3O2, and it has a molecular weight of 416.24 g/mol . Its structure integrates substituted benzamide and fluorophenyl groups linked through a pyridazinone ring, a design that is frequently associated with bioactive properties . The pyridazinone scaffold is a privileged structure in drug design. Recent research has identified pyridazinone derivatives as potent inhibitors of various biological targets. For instance, novel benzamide derivatives based on pyridazinone have been developed as highly potent and selective Class I HDAC (Histone Deacetylase) inhibitors, demonstrating excellent oral anticancer activity in preclinical models . Furthermore, halogenated pyridazinone compounds have been explored as first-in-class inhibitors of the PRMT5-substrate adaptor interaction, a promising synthetic lethal target for cancers with MTAP gene deletions . This mechanism involves a covalent binding to a cysteine residue on the PRMT5 protein, disrupting its function and reducing substrate methylation in cells . The presence of both bromo and fluoro substituents in this compound suggests it may be a valuable intermediate for researchers investigating these or similar targeted therapeutic pathways. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrFN3O2/c20-15-3-1-2-14(12-15)19(26)22-10-11-24-18(25)9-8-17(23-24)13-4-6-16(21)7-5-13/h1-9,12H,10-11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMVQTNXISJLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone intermediate, which is then coupled with the appropriate bromo-benzamide derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromo group, where nucleophiles like amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-bromo-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituted Benzamides with Pyridinyl Groups

Compound 35 (4-bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide)

  • Structure: Features a bromo-fluorobenzamide linked to a 6-methylpyridinyl group instead of a pyridazinone-ethyl chain.
  • Synthesis : Yield of 81% via coupling of 4-bromo-3-fluorobenzoic acid with 6-methylpyridin-2-amine .
  • Spectral Data : $^1$H NMR shows aromatic protons between δ 7.57–8.15 ppm, with GC-MS confirming a molecular ion at m/z 310.

Compound 36 (3-bromo-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide)

  • Structure : Differs in the positions of bromine (3-) and fluorine (5-) on the benzamide.
  • Implications : Substituent positioning may alter steric hindrance or electronic effects, impacting interactions with biological targets .

Pyridazinone Derivatives with Piperazine Substitutions

Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate (3)

  • Structure: Contains a 4-chlorophenyl-piperazine group on the pyridazinone ring and an ethyl acetate side chain.
  • Key Difference : The piperazine group introduces basicity and solubility, whereas the target compound’s 4-fluorophenyl group may enhance aromatic stacking interactions .

Benzamide Derivatives with Heterocyclic Modifications

3-{2-[1-(2-amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide (155)

  • Structure: Combines a quinazolinone core with a purine-aminoethyl chain and benzamide.
  • Molecular Weight : m/z 455 (M+H), significantly higher than the target compound (estimated ~430–450 g/mol).
  • Key Difference: The purine-quinazolinone system may target kinases, whereas the pyridazinone in the target compound could favor protease or phosphatase inhibition .

Bromo/Fluoro-Substituted Agrochemistry Compounds

3-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

  • Structure : Pyrazole-based benzamide with chloro and methylcarbamoyl groups.
  • Key Difference: The pyrazole ring’s smaller size and different dipole moment compared to pyridazinone may reduce binding affinity in biological systems .

Structural and Functional Analysis

Table 1: Key Comparisons of Structural Features

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Benzamide + pyridazinone 3-bromo, 4-fluorophenyl, ethyl linker ~430–450 (estimated) High lipophilicity, enzyme inhibition potential
Compound 35 Benzamide + pyridinyl 4-bromo-3-fluoro, 6-methylpyridinyl 310 (GC-MS) Moderate yield (81%), aromatic stability
Compound 3 Pyridazinone + piperazine 4-chlorophenyl, ethyl acetate Not reported Enhanced solubility, basicity
Compound 155 Quinazolinone + purine Purine-aminoethyl, benzamide 455 Kinase-targeted bioactivity

Biological Activity

The compound 3-bromo-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a derivative of pyridazinone, a class known for its diverse biological activities. This article delves into the biological activity of this compound, synthesizing current research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C19H18BrFN4OC_{19}H_{18}BrFN_4O, with a molecular weight of approximately 396.27 g/mol. The structure features a bromine atom, a fluorophenyl group, and a pyridazinone moiety, which contribute to its potential pharmacological properties.

1. Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit antimicrobial properties. For instance, derivatives of pyridazinones have been shown to inhibit bacterial growth effectively due to their ability to interfere with bacterial cell wall synthesis and other metabolic pathways .

2. Anti-inflammatory Effects

Compounds within the pyridazinone class have demonstrated anti-inflammatory activity. The presence of the fluorophenyl group may enhance the compound's interaction with inflammatory pathways, potentially leading to reduced production of pro-inflammatory cytokines .

3. Antitumor Properties

Similar derivatives have also been evaluated for their antitumor effects. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic signaling pathways and inhibition of cell proliferation .

Case Study 1: Synthesis and Evaluation

A study synthesized several pyridazinone derivatives, including those structurally related to this compound). The synthesized compounds were evaluated for their biological activity against various cancer cell lines, showing promising results in inhibiting tumor growth .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of pyridazinone derivatives. It was found that modifications in the aromatic rings significantly influenced biological activity, particularly in terms of lipophilicity and binding affinity to target proteins involved in disease processes .

Comparative Analysis

The following table summarizes the biological activities of various structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-amino-N-{2-[3-(4-fluorophenyl)-6-oxo-pyridazin-1(2H)-yl]ethyl}benzamide Contains an amino group instead of bromoAntimicrobial
3-bromo-N-{2-[3-(4-methoxyphenyl)-6-oxo-pyridazin-1(2H)-yl]ethyl}benzamide Different substituent on phenyl ringAnti-inflammatory
4-chloro-N-{2-[3-(3-fluorophenyl)-6-oxo-pyridazin-1(2H)-yl]ethyl}benzamide Chlorine substituent instead of bromoAntitumor

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